molecular formula C13H17NO2 B1666394 2-Methyl-2,3,3a,4,5,9b-hexahydro-6,7-dihydroxy-1H-benz(e)isoindole CAS No. 115103-48-5

2-Methyl-2,3,3a,4,5,9b-hexahydro-6,7-dihydroxy-1H-benz(e)isoindole

Cat. No. B1666394
M. Wt: 219.28 g/mol
InChI Key: GADBWSAMUVMXIT-UHFFFAOYSA-N
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Description

A 53693 is a selective adrenergic agonist with a chemical classification as a rigid catecholamine. It has affinity to certain alpha receptor subtypes in rat alpha-2 receptors. A-53693 is a useful probe of the molecular interactions of alpha agonistic compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • Stereoselective Synthesis : A study explored the stereoselective synthesis of tetrahydro-2H-[2]benzopyrano[3,4-c]pyrrol-3-ones and related compounds as precursors of serotonin 5-HT2C receptor agonists, including analogues related to your compound of interest (Francis et al., 2011).
  • Photophysical Properties : Another study investigated the electronic structure and photophysical properties of isoindole and its derivatives, which may include compounds structurally similar to your compound (Rettig & Wirz, 1976).

Structural Analysis

  • Crystal Structure : The crystal structure of a stable monosubstituted isoindole derivative provides insight into the structural stability of similar compounds (Takahashi et al., 1994).
  • Molecular and Supramolecular Structures : A study on butadiene-N-(acetoxyphenyl)maleimide Diels-Alder adducts, which include isoindole structures, offers insights into the molecular and supramolecular structures of these compounds (Trujillo-Ferrara et al., 2006).

Application in Medicinal Chemistry

  • Antibacterial Activity : Research has been conducted on the synthesis of alkoxy isoindole-1,3-diones and their antibacterial activity, highlighting the potential medicinal applications of similar compounds (Ahmed et al., 2006).
  • Steroidal Hormones Synthesis : The conversion of (+)-dehydroabietic acid into steroidal hormones involves a compound structurally similar to 2-Methyl-2,3,3a,4,5,9b-hexahydro-6,7-dihydroxy-1H-benz(e)isoindole, indicating its potential role in steroid synthesis (Matsumoto et al., 1988).

Receptor Binding Studies

  • Dopamine Receptor Binding : A study evaluated the binding affinity of cis-syn-1-Methyl-3-n-propyl-2,3,3a,4,5,9b-hexahydro-1H-benz[e]indoles for dopamine D1 and D2 receptors, which is relevant for understanding the interaction of similar compounds with neural receptors (Ghosh et al., 1995).

Electronic and Molecular Structure

  • Electronic Structure Analysis : Comparative analysis of the electronic structures of positional isomers, such as indole and isoindole, provides insight into the molecular characteristics of compounds like 2-Methyl-2,3,3a,4,5,9b-hexahydro-6,7-dihydroxy-1H-benz(e)isoindole (Kovtunenko et al., 1984).

properties

CAS RN

115103-48-5

Product Name

2-Methyl-2,3,3a,4,5,9b-hexahydro-6,7-dihydroxy-1H-benz(e)isoindole

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-methyl-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindole-6,7-diol

InChI

InChI=1S/C13H17NO2/c1-14-6-8-2-3-10-9(11(8)7-14)4-5-12(15)13(10)16/h4-5,8,11,15-16H,2-3,6-7H2,1H3

InChI Key

GADBWSAMUVMXIT-UHFFFAOYSA-N

SMILES

CN1CC2CCC3=C(C2C1)C=CC(=C3O)O

Canonical SMILES

CN1CC2CCC3=C(C2C1)C=CC(=C3O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-methyl-2,3,3a,4,5,9b-hexahydro-6,7-dihydroxy-1H-benz(e)isoindole
A 53693
A-53693

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2,3,3a,4,5,9b-hexahydro-6,7-dihydroxy-1H-benz(e)isoindole
Reactant of Route 2
2-Methyl-2,3,3a,4,5,9b-hexahydro-6,7-dihydroxy-1H-benz(e)isoindole
Reactant of Route 3
2-Methyl-2,3,3a,4,5,9b-hexahydro-6,7-dihydroxy-1H-benz(e)isoindole
Reactant of Route 4
2-Methyl-2,3,3a,4,5,9b-hexahydro-6,7-dihydroxy-1H-benz(e)isoindole
Reactant of Route 5
Reactant of Route 5
2-Methyl-2,3,3a,4,5,9b-hexahydro-6,7-dihydroxy-1H-benz(e)isoindole
Reactant of Route 6
Reactant of Route 6
2-Methyl-2,3,3a,4,5,9b-hexahydro-6,7-dihydroxy-1H-benz(e)isoindole

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